molecular formula C16H13ClN2OS B1298328 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 87992-61-8

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B1298328
CAS No.: 87992-61-8
M. Wt: 316.8 g/mol
InChI Key: QJGSHPBQTMVTJR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the molecular structure and substituent positions. According to established chemical databases, the systematic International Union of Pure and Applied Chemistry name is recorded as 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. This nomenclature systematically identifies the chloroacetyl group attached to the nitrogen atom of an acetamide linkage, which connects to a para-substituted phenyl ring bearing a 6-methyl-1,3-benzothiazol-2-yl substituent. The structural representation employs standardized chemical notation systems including Simplified Molecular Input Line Entry System strings and International Chemical Identifier codes for computational chemistry applications.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCl, providing a linear encoding of the molecular structure. The International Chemical Identifier string InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20) offers another standardized method for structural representation. The corresponding International Chemical Identifier Key QJGSHPBQTMVTJR-UHFFFAOYSA-N provides a unique identifier for database searches and computational applications. These standardized representations ensure consistent identification across different chemical information systems and facilitate automated processing in cheminformatics applications.

Structural Parameter Value Source
Molecular Formula C₁₆H₁₃ClN₂OS
Molecular Weight 316.81 g/mol
Simplified Molecular Input Line Entry System CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCl
International Chemical Identifier Key QJGSHPBQTMVTJR-UHFFFAOYSA-N

Alternative Naming Conventions in Chemical Databases

Chemical databases employ various alternative naming conventions and synonyms for 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, reflecting different systematic approaches to chemical nomenclature. The compound appears in chemical literature under several synonymous designations including 2-chloro-N-[4-(6-methyl-2-benzothiazolyl)phenyl]-acetamide and acetamide, 2-chloro-N-[4-(6-methyl-2-benzothiazolyl)phenyl]-. Additional nomenclature variations include 2-chloro-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide, demonstrating alternative hyphenation and spacing conventions employed by different chemical information systems. Commercial chemical suppliers often utilize proprietary product codes such as ALINDA 100067, providing internal identification systems for inventory management and procurement purposes.

Database-specific identifiers reflect the diverse approaches to chemical nomenclature standardization across different information systems. ChemicalBook maintains the primary systematic name while documenting alternative forms used in various chemical literature sources. The compound CBNumber CB81496718 represents an internal classification system used by ChemicalBook for database management. Scientific literature databases such as ChEMBL employ standardized identifiers for bioactivity data integration, though specific ChEMBL identifiers for this compound require verification through direct database queries. These alternative naming conventions demonstrate the importance of cross-referencing multiple chemical databases to ensure comprehensive identification and avoid nomenclature-based confusion in research applications.

Database/Source Alternative Name/Identifier Reference
ChemicalBook 2-CHLORO-N-[4-(6-METHYL-2-BENZOTHIAZOLYL)PHENYL]-ACETAMIDE
Chemical Literature ACETAMIDE, 2-CHLORO-N-[4-(6-METHYL-2-BENZOTHIAZOLYL)PHENYL]-
Commercial Code ALINDA 100067
ChemicalBook Number CB81496718

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number 87992-61-8 serves as the definitive unique identifier for 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide across international chemical databases and regulatory systems. This registry number validation confirms the compound's established identity within the Chemical Abstracts Service system, which maintains the most comprehensive database of chemical substances worldwide. Cross-referencing across multiple authoritative sources including ChemicalBook, PubChem Lite, and specialized chemical suppliers consistently reports the same Chemical Abstracts Service number, demonstrating reliable identification consensus. The registry number assignment indicates formal registration within the Chemical Abstracts Service database, providing researchers with confidence in the compound's documented chemical identity.

Molecular formula validation across multiple chemical databases confirms the empirical formula C₁₆H₁₃ClN₂OS for this compound. The molecular weight calculation based on this formula yields 316.81 grams per mole, with consistent reporting across different database sources. The MDL Number MFCD00709263 provides additional verification through the Molecular Design Limited database system, offering another standardized identifier for chemical inventory and research applications. Elemental composition analysis reveals the presence of 16 carbon atoms, 13 hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, consistent with the proposed molecular structure. These validation parameters demonstrate rigorous consistency across multiple independent database sources, confirming the reliability of the reported chemical identity.

Validation Parameter Value Consensus Sources
Chemical Abstracts Service Number 87992-61-8
Molecular Formula C₁₆H₁₃ClN₂OS
Molecular Weight 316.81 g/mol
MDL Number MFCD00709263
Elemental Count C:16, H:13, Cl:1, N:2, O:1, S:1 Calculated from formula

Properties

IUPAC Name

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGSHPBQTMVTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359116
Record name 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87992-61-8
Record name 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzothiazole Core

The synthesis of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically begins with the formation of the benzothiazole core. This can be achieved through:

  • Condensation of 2-Aminothiophenol : Reacting 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions to form the benzothiazole structure.

Substitution Reactions

Once the benzothiazole core is synthesized, substitution reactions are employed to introduce the desired functional groups:

  • Chloroacetylation : The introduction of the chloroacetyl group can be performed using chloroacetyl chloride in the presence of a base such as triethylamine. This step is crucial for forming the acetamide bond.

Amide Formation

The final step involves forming the amide bond between the benzothiazole derivative and an acyl chloride:

  • Amide Bond Formation : This reaction typically occurs in a solvent such as dichloromethane or acetone, where the benzothiazole derivative reacts with 2-chloropropanoyl chloride to yield the target compound.

Reaction Conditions

General Procedure

The general procedure for synthesizing 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can be summarized as follows:

  • Dissolve the benzothiazole derivative in a suitable solvent (e.g., acetone).

  • Add chloroacetyl chloride dropwise while maintaining low temperatures (0-5 °C) to control the reaction rate.

  • Reflux the mixture for several hours to ensure complete reaction.

  • Isolate the product by removing solvents and recrystallizing from methanol or another appropriate solvent.

Industrial Production Methods

For large-scale synthesis, industrial methods may involve:

Chemical Reactions Analysis

Types of Reactions

The synthesized compound may undergo various chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide to form sulfoxides or sulfones.

  • Reduction : Employing lithium aluminum hydride to convert amide groups into amines.

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Hydrogen peroxide, potassium permanganate Acidic medium
Reduction Lithium aluminum hydride Anhydrous conditions
Nucleophilic Substitution Sodium azide, potassium cyanide Solvent (e.g., dimethylformamide)

Yield and Purification

The yield of synthesized compounds can vary based on reaction conditions and purification methods used. Generally, recrystallization from appropriate solvents is employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, or ethers.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Thiols and amines are typical reduction products.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide exhibit antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing the bioavailability and efficacy of such compounds in dermatological formulations. The compound's benzothiazole moiety is known for its role in enhancing antimicrobial activity against various pathogens .

Case Study: Dermatological Formulations
In a clinical trial focused on dermatological applications, formulations containing 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide were tested for their effectiveness in treating skin infections. The results demonstrated a significant reduction in pathogen load on treated skin compared to control groups, suggesting its potential as an active ingredient in topical antimicrobials .

Cosmetic Applications

Stability and Safety in Cosmetic Products
The compound has also been investigated for its role in cosmetic formulations. According to research from Academia.edu, the safety and stability of cosmetic products are paramount. Studies have shown that incorporating 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can enhance the formulation's stability while providing antimicrobial properties that are beneficial for skin health .

Material Science Applications

Polymer Additives
In material science, 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has been explored as an additive in polymer formulations. Its incorporation into rubber compounds has been shown to improve mechanical properties and resistance to degradation. This application is particularly relevant in industries where durability and longevity of materials are critical .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAntimicrobial activity against pathogensSignificant reduction in skin infections
Cosmetic FormulationsEnhances stability and safety of productsImproved antimicrobial properties
Material ScienceUsed as an additive in rubber formulationsEnhanced mechanical properties and durability

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • 6-Methyl vs. Conversely, N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () introduces a strong electron-withdrawing group, which may increase metabolic stability .
  • Benzothiazole vs. Thiazole Core :
    Replacing benzothiazole with a simpler thiazole ring (e.g., 2-chloro-N-(thiazol-2-yl)acetamide ) reduces aromatic stacking interactions, as evidenced by weaker π-π interactions in crystallographic studies .

Acetamide Bridge Modifications

  • Chloroacetamide vs.
  • Substitution on the Phenyl Ring: Derivatives like N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide () feature methylphenoxy substituents, which enhance lipophilicity and membrane permeability compared to the parent chloroacetamide .

Crystallographic and Physicochemical Properties

Compound Dihedral Angle (°) Key Interactions Melting Point (K)
Target compound Not reported Likely N–H⋯O, C–H⋯π
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 79.3 O–H⋯N, π-π stacking 397–398
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 79.7 N–H⋯N hydrogen bonds 489–491

The dihedral angles between aromatic systems in analogs (79–80°) suggest similar twisted conformations, which may influence packing efficiency and solubility. The target compound’s lack of crystallographic data highlights a gap for future studies.

Biological Activity

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C₁₆H₁₃ClN₂OS
  • Molecular Weight : 307.81 g/mol
  • CAS Number : 87992-61-8
  • MDL Number : MFCD00709263

Biological Activity Overview

The biological activities of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with a benzothiazole moiety exhibit significant anticancer properties. A study evaluated the anticancer effects of various thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and apoptosis analysis. The results demonstrated that certain derivatives could induce apoptosis in tumor cells, suggesting a promising pathway for cancer treatment .

CompoundCell LineIC50 (µM)Mechanism
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamideA54915.2Induces apoptosis
Other thiazole derivativesC612.5Caspase activation

Antibacterial and Antifungal Activity

Benzothiazole derivatives have also shown antibacterial and antifungal properties. In a comparative study, various derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The compound exhibited moderate to strong inhibitory effects on these pathogens, indicating its potential as an antimicrobial agent .

The mechanism through which 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide exerts its biological effects involves:

  • Inhibition of DNA Synthesis : The compound disrupts the DNA replication process in cancer cells.
  • Caspase Activation : It activates caspase pathways leading to programmed cell death.
  • Antimicrobial Action : By interfering with bacterial cell wall synthesis and function.

Case Studies

  • Anticancer Study : A detailed investigation on the efficacy of this compound against lung cancer cells revealed that it significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis markers in treated cells .
  • Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives highlighted that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC·HCl) and triethylamine at 273 K, followed by stirring at room temperature for 3 hours. Yield optimization (up to 91%) is achieved by trituration with ethanol and slow evaporation for crystallization .
  • Key Considerations : Maintain anhydrous conditions, monitor reaction progress via TLC/HPLC, and adjust stoichiometric ratios of EDC·HCl (1.2 equivalents) to improve coupling efficiency.

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolves dihedral angles (e.g., 79.3° between benzothiazole and phenyl planes) and hydrogen-bonding networks (O–H⋯N, N–H⋯O) .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to verify acetamide and benzothiazole protons/carbons. FT-IR confirms amide C=O stretches (~1650–1680 cm1^{-1}) .
  • Elemental analysis : Validate stoichiometry (C, H, N, S, Cl).

Q. What structural features of this compound may influence its biological activity?

  • Critical Features :

  • Benzothiazole core : Imparts anticancer/antimicrobial activity via intercalation or enzyme inhibition .
  • Chloroacetamide group : Enhances electrophilicity for covalent binding to biological targets (e.g., thiol groups in proteins) .
  • Stereoelectronic effects : The 79.3° dihedral angle reduces conjugation, potentially increasing metabolic stability .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

  • Key Interactions :

  • Hydrogen bonding : O–H⋯N and N–H⋯O bonds stabilize the monohydrate structure, influencing solubility and melting point (397–398 K) .
  • π-π stacking : Between benzothiazole and phenyl rings (centroid-centroid distance: 3.7–3.9 Å) enhances crystallinity and thermal stability .
    • Implications : These interactions can guide co-crystal design for improved bioavailability or polymorph screening .

Q. What computational strategies predict bioactivity or optimize synthesis pathways?

  • Methods :

  • Quantum chemical calculations : Model reaction pathways (e.g., carbodiimide coupling) to identify transition states and energy barriers .
  • Molecular docking : Screen against targets (e.g., kinases, DNA) using benzothiazole analogs as templates .
  • Machine learning : Train models on crystallographic data (e.g., Cambridge Structural Database) to predict crystallization solvents .

Q. How can discrepancies in crystallographic or spectroscopic data be resolved during characterization?

  • Approaches :

  • Multi-technique validation : Cross-reference XRD with solid-state NMR or Raman spectroscopy to address hydrate/anhydrate discrepancies .
  • Refinement protocols : Use isotropic displacement parameters for H atoms and high data-to-parameter ratios (>20:1) to reduce R-factor errors .

Q. What methodological considerations apply to SAR studies targeting the benzothiazole moiety?

  • Design Principles :

  • Substitution patterns : Vary methyl (6-position) and chloroacetamide groups to assess effects on bioactivity and logP .
  • In vitro assays : Use cytotoxicity (MTT) and antimicrobial (MIC) screens with controls (e.g., cisplatin for anticancer activity) .
  • ADMET profiling : Evaluate metabolic stability (CYP450 assays) and permeability (Caco-2 models) for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.